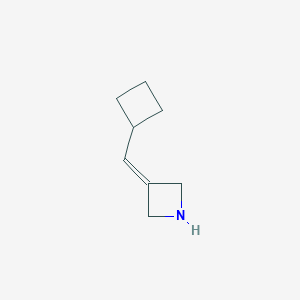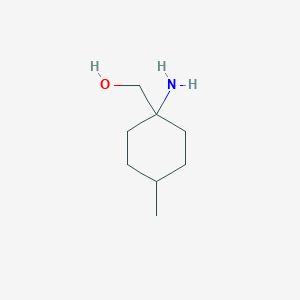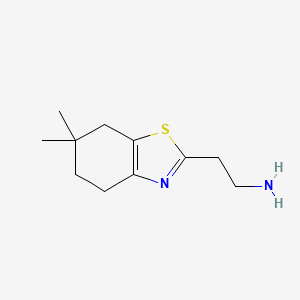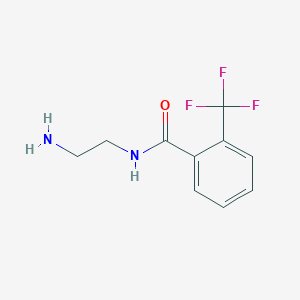![molecular formula C10H13NO3S B13178454 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and morpholine, a six-membered ring containing both oxygen and nitrogen. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization, column chromatography, or distillation.
化学反应分析
Types of Reactions
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carboxylic acid.
Reduction: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
作用机制
The exact mechanism of action of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their functions.
相似化合物的比较
Similar Compounds
5-(Morpholin-4-yl)thiophene-2-carboxaldehyde: Similar structure but lacks the hydroxymethyl group.
4-(Morpholin-4-yl)thiophene-2-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
4-Methyl-2-morpholin-4-yl-thiazole-5-carbaldehyde: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and morpholine groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
4-[2-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-9-4-11(1-2-14-9)8-3-10(6-13)15-7-8/h3,6-7,9,12H,1-2,4-5H2 |
InChI 键 |
TYQPRPZRAACFIX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1C2=CSC(=C2)C=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





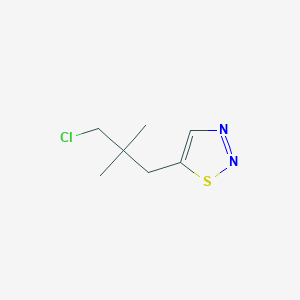
amine](/img/structure/B13178404.png)
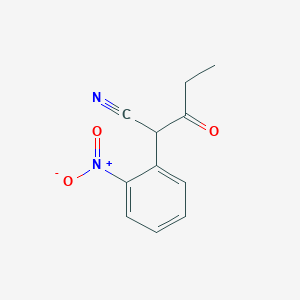
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
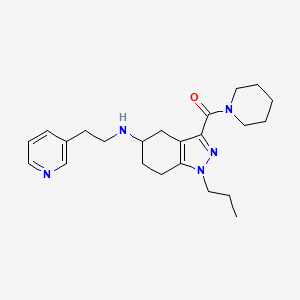

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
